molecular formula C10H16BrNO2 B2519863 Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate CAS No. 2551119-95-8

Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate

Cat. No. B2519863
CAS RN: 2551119-95-8
M. Wt: 262.147
InChI Key: XONJMZIBVGCMIR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BDP is a versatile molecule that can be used in various fields, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Versatile Building Blocks for Synthetic Organic Chemistry

Tert-butyl phenylazocarboxylates, closely related to the compound , serve as versatile building blocks in synthetic organic chemistry. Nucleophilic substitutions and radical reactions enable the generation of a variety of compounds, including azocarboxamides and aryl radicals, facilitating modifications such as oxygenation, halogenation, and arylation under both elevated temperatures and acidic conditions (Jasch et al., 2012).

Advanced Polymer and Material Synthesis

The synthesis of dendritic macromolecules with tert-butyl esters highlights another application. These compounds, upon conversion to carboxylic acids, exhibit solubility characteristics essential for materials science, demonstrating the versatility of tert-butyl esters in modifying the physical properties of polymers (Pesak et al., 1997).

Facilitation of Complex Organic Reactions

The one-pot Curtius rearrangement utilizing tert-butyl carbamate showcases an efficient method for protecting amines, indicative of the compound's role in simplifying the synthesis of protected amino acids and facilitating complex organic reactions (Lebel & Leogane, 2005).

Catalysts in Asymmetric Synthesis

Tert-butylmethylphosphino groups contribute to the development of rigid P-chiral phosphine ligands, significantly enhancing the enantioselectivity and catalytic activities in asymmetric hydrogenation of functionalized alkenes. This application is critical for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Kinetic Solvent Effects in Biomass Conversion

The study of Bronsted-acid-catalyzed reactions of biomass-derived oxygenates in various solvent mixtures provides insights into solvent effects on catalytic turnover rates. This research underscores the compound's potential utility in understanding and optimizing biomass conversion processes (Walker et al., 2018).

Innovations in Fluorous Synthesis

The exploration of fluorous derivatives of tert-butyl alcohol for protecting carboxylic acids in fluorous synthesis represents a novel approach to phase-separable chemistry, facilitating the protection and immobilization of nonpolar carboxylic acids in a fluorous phase (Pardo et al., 2001).

Safety and Hazards

Tert-butyl 2-(bromomethyl)phenylcarbamate is classified as Acute Tox. 3 Oral . It’s harmful if swallowed and causes skin irritation . (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate is classified as harmful if swallowed and causes skin and eye irritation .

properties

IUPAC Name

tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONJMZIBVGCMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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